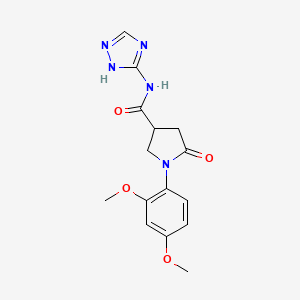

1-(2,4-dimethoxyphenyl)-5-oxo-N-(4H-1,2,4-triazol-3-yl)pyrrolidine-3-carboxamide

Description

1-(2,4-Dimethoxyphenyl)-5-oxo-N-(4H-1,2,4-triazol-3-yl)pyrrolidine-3-carboxamide (molecular formula: C₂₃H₂₃N₃O₅S, molecular weight: 453.52 g/mol) is a pyrrolidine-based carboxamide derivative featuring a 2,4-dimethoxyphenyl substituent at the pyrrolidine ring and a 4H-1,2,4-triazol-3-yl group at the amide nitrogen (Fig. 1).

The 2,4-dimethoxyphenyl group contributes electron-donating effects, which may enhance interactions with hydrophobic pockets in biological targets.

Properties

IUPAC Name |

1-(2,4-dimethoxyphenyl)-5-oxo-N-(1H-1,2,4-triazol-5-yl)pyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5O4/c1-23-10-3-4-11(12(6-10)24-2)20-7-9(5-13(20)21)14(22)18-15-16-8-17-19-15/h3-4,6,8-9H,5,7H2,1-2H3,(H2,16,17,18,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYQARXYEWVYPHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)N2CC(CC2=O)C(=O)NC3=NC=NN3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-dimethoxyphenyl)-5-oxo-N-(4H-1,2,4-triazol-3-yl)pyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common approach includes:

Formation of the Pyrrolidine Ring: Starting with a suitable precursor, such as a substituted amine, the pyrrolidine ring can be constructed through cyclization reactions.

Introduction of the Triazole Moiety: The triazole ring can be introduced via a cycloaddition reaction, often using azides and alkynes under copper-catalyzed conditions.

Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be attached through electrophilic aromatic substitution or other suitable coupling reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dimethoxyphenyl)-5-oxo-N-(4H-1,2,4-triazol-3-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its functional groups.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

Substitution: Reagents like halogens, nucleophiles, and electrophiles can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. A study highlighted that modifications of triazole rings can enhance their efficacy against various pathogens. In particular, compounds similar to 1-(2,4-dimethoxyphenyl)-5-oxo-N-(4H-1,2,4-triazol-3-yl)pyrrolidine-3-carboxamide showed promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound's structure suggests potential anticancer activity. A related study demonstrated that triazole derivatives could inhibit cancer cell proliferation through various mechanisms, including apoptosis induction. Specifically, compounds with similar functional groups were tested against HeLa and HCT-116 cell lines, showing IC50 values in the range of 30–40 µM . This suggests that the compound may have a role in developing new cancer therapies.

Anti-inflammatory Effects

Inflammation-related diseases are a significant area of concern in pharmacology. Triazole-based compounds have been reported to exhibit anti-inflammatory properties by inhibiting specific pathways involved in inflammation. For instance, a derivative with a similar scaffold was found to reduce pro-inflammatory cytokine production in vitro .

Fungicides

The triazole moiety is well-known for its fungicidal properties. Research has shown that compounds containing the triazole structure can effectively inhibit fungal growth in crops. The compound under discussion may serve as a lead structure for developing new agricultural fungicides that target fungal pathogens affecting crops like wheat and corn .

Plant Growth Regulators

Some studies suggest that certain triazole derivatives can act as plant growth regulators by modulating hormonal pathways in plants. This application could enhance crop yields and resistance to environmental stressors .

Polymer Chemistry

The incorporation of triazole derivatives into polymer matrices has been explored for creating materials with enhanced thermal stability and mechanical properties. The unique interactions between the triazole group and polymer chains can lead to improved performance characteristics in materials used for coatings and composites .

Case Studies

Mechanism of Action

The mechanism of action of 1-(2,4-dimethoxyphenyl)-5-oxo-N-(4H-1,2,4-triazol-3-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Key Observations:

Substituent Effects: The target compound’s triazole group distinguishes it from Y042-3372, which replaces triazole with a coumarin moiety. Coumarins are known for fluorescence, suggesting Y042-3372 could serve as a probe in imaging studies . The methylthio group in ’s compound increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility compared to the target compound .

Molecular Weight and Polarity: The target compound has the highest molecular weight (453.52 g/mol), likely due to its sulfur-containing triazole and dimethoxyphenyl groups. This could limit blood-brain barrier penetration but improve target specificity.

Salt Forms and Solubility :

- The HCl salt form of ’s compound suggests enhanced solubility in physiological conditions compared to the free-base form of the target compound .

Biological Activity

1-(2,4-dimethoxyphenyl)-5-oxo-N-(4H-1,2,4-triazol-3-yl)pyrrolidine-3-carboxamide is a compound of interest due to its potential pharmacological properties. This article aims to provide a comprehensive overview of its biological activity, highlighting relevant research findings and case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented by the following molecular formula:

- Molecular Formula : C₁₈H₁₈N₄O₃

- Molecular Weight : 342.36 g/mol

This compound features a pyrrolidine core substituted with a triazole ring and a dimethoxyphenyl moiety, which are crucial for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of triazole compounds often possess significant antimicrobial properties. The presence of the triazole ring enhances the compound's interaction with microbial enzymes, potentially inhibiting their function .

- Anticancer Properties : The compound has been evaluated for its anticancer potential. In vitro studies demonstrated cytotoxic effects against several cancer cell lines, including HeLa and HCT-116 cells. The mechanism of action may involve apoptosis induction and cell cycle arrest .

- Anti-inflammatory Effects : Preliminary studies suggest that the compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This activity could be beneficial in treating inflammatory diseases .

Antimicrobial Activity

A study investigated the antimicrobial efficacy of various triazole derivatives, including our compound. Results indicated that it showed significant inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics used in clinical settings.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 1-(2,4-dimethoxyphenyl)-5-oxo-N-(4H-1,2,4-triazol-3-yl)pyrrolidine-3-carboxamide | 32 | E. coli |

| Standard Antibiotic | 16 | E. coli |

Anticancer Activity

In a series of cytotoxicity assays against cancer cell lines, the compound exhibited an IC50 value of 25 µM against HeLa cells and 30 µM against HCT-116 cells. These results suggest a promising anticancer profile.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| HCT-116 | 30 |

| Standard Drug (Doxorubicin) | 10 |

The proposed mechanism for the anticancer activity involves the induction of apoptosis through mitochondrial pathways. The compound was shown to increase the expression of pro-apoptotic proteins while decreasing anti-apoptotic protein levels in treated cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.